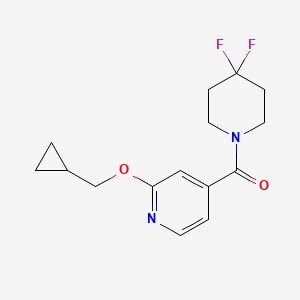
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4,4-difluoropiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-(Cyclopropylmethoxy)pyridin-4-yl)(4,4-difluoropiperidin-1-yl)methanone, also known as compound X, is a novel chemical entity that has recently gained attention in scientific research. This chemical compound has been synthesized using a specific method and has been found to have potential applications in various scientific fields.
Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
One study focuses on the structural analysis of a compound with a somewhat similar structure, illustrating the importance of X-ray diffraction (XRD) in determining crystal structures and understanding molecular interactions. The detailed analysis helps in understanding the compound's potential for further chemical modifications and applications in various fields, including pharmaceuticals (Lakshminarayana et al., 2009).
Antimicrobial Activity
Research into new pyridine derivatives, including those with complex structures similar to the compound , demonstrates significant antimicrobial activity against various strains of bacteria and fungi. These studies are crucial for developing new antimicrobial agents in response to growing antibiotic resistance (Patel, Agravat, & Shaikh, 2011).
Synthesis and Chemical Reactions
Several studies have been dedicated to the synthesis of novel compounds, including those related to "(2-(Cyclopropylmethoxy)pyridin-4-yl)(4,4-difluoropiperidin-1-yl)methanone." These investigations explore different synthetic routes, chemical reactions, and the potential for these compounds to serve as intermediates in the production of other chemically and biologically active molecules. For example, research into the stereospecific synthesis of pyrrolidines and their diverse configurations demonstrates the complexity and versatility of chemical synthesis techniques (Oliveira Udry, Repetto, & Varela, 2014).
Selectivity and Efficiency in Catalysis
The development and application of catalysts for specific chemical reactions are another area of interest. Compounds with structures related to the query compound have been studied for their role as catalysts, showcasing the potential to enhance the selectivity and efficiency of chemical transformations. This research has implications for industrial processes, pharmaceutical synthesis, and the creation of environmentally friendly chemical reactions (Sammakia & Hurley, 2000).
Antifungal and Antibacterial Properties
The exploration of new compounds for their antimicrobial properties extends to the evaluation of antifungal and antibacterial activities. Studies on newly synthesized compounds reveal moderate to high activity against specific microbial strains, underscoring the potential for these compounds to contribute to the development of new therapeutic agents (Rusnac et al., 2020).
Propriétés
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2/c16-15(17)4-7-19(8-5-15)14(20)12-3-6-18-13(9-12)21-10-11-1-2-11/h3,6,9,11H,1-2,4-5,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYKKGIWJPSJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
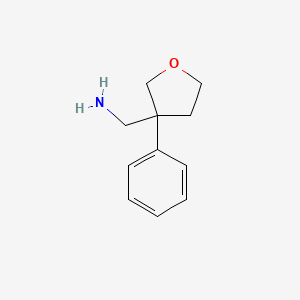
![N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655423.png)
![N-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2655425.png)
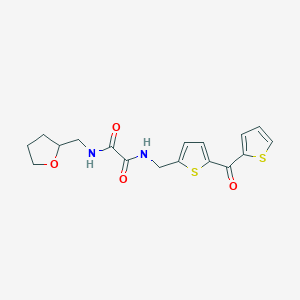
![3,5-bis(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2655428.png)
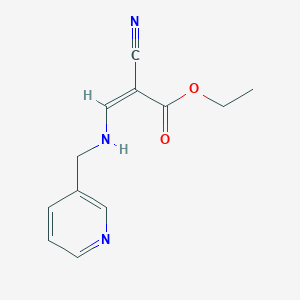
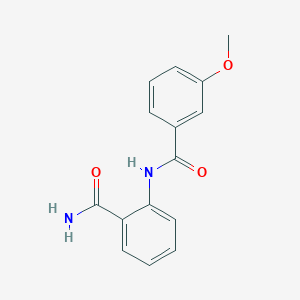

![N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine](/img/structure/B2655434.png)
![Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2655435.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide](/img/structure/B2655437.png)
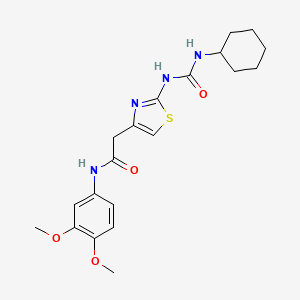
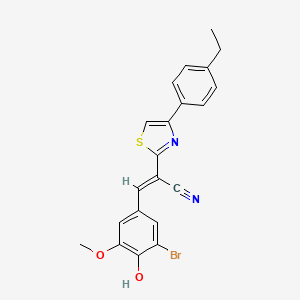
![Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate](/img/structure/B2655444.png)
